Cholinesterase Inhibition Profile: Moderate Micromolar Activity Against Human AChE and BChE
In biochemical assays, 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide inhibits human recombinant acetylcholinesterase (AChE) with an IC50 of 1,580 nM and human plasmatic butyrylcholinesterase (BChE) with an IC50 of 6,880 nM [1]. In contrast, the 5-aryl analog 4e (bearing a 4-methoxyphenyl substituent) showed notable in-vivo anticonvulsant activity with 50% and 80% protection from PTZ-induced mortality at 10 mg/kg and 30 mg/kg, respectively, while the 5-chloro compound was not among the active anticonvulsant leads in that study, underscoring the critical role of the 5-substituent in translating enzyme inhibition to in-vivo efficacy [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Human AChE IC50 = 1,580 nM; Human BChE IC50 = 6,880 nM |
| Comparator Or Baseline | 5-Aryl analog 4e: In-vivo anticonvulsant protection 50% at 10 mg/kg, 80% at 30 mg/kg (PTZ model in BALB-C mice). The 5-chloro compound was not profiled for anticonvulsant activity in this study. |
| Quantified Difference | The 5-chloro compound displays micromolar cholinesterase inhibition in vitro but has not demonstrated in-vivo CNS efficacy in published models, unlike the 5-aryl analog 4e. |
| Conditions | Human recombinant AChE and human plasmatic BChE inhibition assays (Ellman's method); PTZ-induced seizure model in BALB-C mice. |
Why This Matters
This data provides a defined in-vitro benchmark for cholinesterase engagement, establishing the 5-chloro compound as a moderate-affinity probe suitable for in-vitro SAR studies, while highlighting that in-vivo CNS activity requires further substitution at the 5-position.
- [1] BindingDB Entry BDBM50569749; CHEMBL4857554. View Source
- [2] Ahmad, G., et al. Synthesis, in-vitro cholinesterase inhibition, in-vivo anticonvulsant activity and in-silico exploration of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs. Bioorganic Chemistry 2019, 92, 103216. View Source
